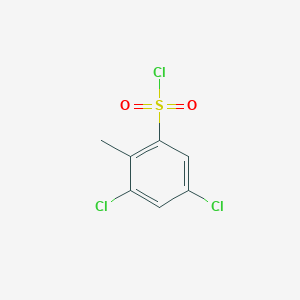

3,5-Dichloro-2-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dichloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRRUAYJIAXQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251296 | |

| Record name | 3,5-Dichloro-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858004-29-2 | |

| Record name | 3,5-Dichloro-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858004-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-methylbenzenesulfonyl chloride can be synthesized through the chlorination of 2-methylbenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Substitution: Formation of sulfonamides, sulfonates, or sulfonyl derivatives.

Oxidation: Production of sulfonic acids or sulfonates.

Reduction: Generation of sulfinic acids or sulfides.

Scientific Research Applications

3,5-Dichloro-2-methylbenzenesulfonyl chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. In biological systems, the compound can interact with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Molecular Formula : C₆H₃Cl₃O₃S

Molecular Weight : 261.50 g/mol

Key Features :

- Substituted with a hydroxyl (-OH) group at position 2 instead of methyl.

- Higher polarity due to -OH, enabling hydrogen bonding and increased water solubility. However, it hydrolyzes readily in water, necessitating moisture-free storage .

Applications : - Used in synthesizing chiral sulfonamides (e.g., (1R,2R)-(+)-1,2-diphenylethane derivatives) and as a chromogenic agent for enzymatic assays .

Reactivity : - The hydroxyl group deactivates the benzene ring via electron donation, reducing electrophilicity compared to the methyl-substituted analog.

5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonyl Chloride

Molecular Formula: C₁₂H₁₂ClNO₃S Molecular Weight: 285.74 g/mol Key Features:

- Contains a 3,5-dimethylisoxazole ring at position 5, introducing a heterocyclic moiety.

- Applications:

- Likely employed in medicinal chemistry for designing bioactive molecules, given the prevalence of isoxazole motifs in drug discovery .

Reactivity : - The electron-withdrawing nature of the isoxazole may enhance sulfonyl chloride electrophilicity, favoring nucleophilic substitutions.

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl Chloride

Molecular Formula: C₁₀H₁₀Cl₃NO₄S Molecular Weight: 354.62 g/mol Key Features:

- Features a dimethylcarbamoyl methoxy (-O-CH₂-C(O)N(CH₃)₂) substituent at position 4.

- Enhanced solubility in polar aprotic solvents due to the carbamoyl group.

Applications : - Reactivity:

- The ether and carbamoyl groups may sterically hinder the sulfonyl chloride, slowing reaction kinetics compared to simpler analogs.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Molecular Formula : C₈H₃ClF₃O

Molecular Weight : 223.56 g/mol

Key Features :

- A benzoyl chloride (acyl chloride) with trifluoromethyl (-CF₃) and chloro substituents.

- Strong electron-withdrawing effects from -CF₃ increase acyl chloride reactivity.

Applications : - Used in synthesizing fluorinated aromatic compounds, such as ligands or agrochemical intermediates .

Reactivity : - Acyl chlorides are generally more reactive than sulfonyl chlorides but follow different mechanistic pathways (e.g., Friedel-Crafts acylation vs. sulfonamide formation).

Comparative Data Table

Key Findings and Insights

- Substituent Effects : Methyl groups enhance lipophilicity and stability compared to polar -OH substituents. Electron-withdrawing groups (e.g., -CF₃, -Cl) increase electrophilicity but vary between sulfonyl and acyl chlorides.

- Applications : Sulfonyl chlorides with heterocycles (e.g., isoxazole) or carbamoyl groups are prioritized in drug discovery, while simpler analogs are used in agrochemicals.

- Safety Considerations : Moisture sensitivity is universal among sulfonyl chlorides, requiring inert storage conditions .

Biological Activity

3,5-Dichloro-2-methylbenzenesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound's chemical structure is characterized by the presence of two chlorine atoms and a methyl group on the benzene ring, which play crucial roles in its biological interactions. The molecular formula is .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various Gram-positive bacteria and fungi.

Key Findings:

- Antimicrobial Spectrum : The compound exhibited significant activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris with varying Minimum Inhibitory Concentration (MIC) values.

- Structure-Activity Relationship : The presence of chlorine substituents on the aromatic ring enhances antimicrobial efficacy. For instance, derivatives with multiple chlorine atoms showed improved potency against resistant strains .

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.39 - 3.12 | |

| Klebsiella pneumoniae | < 1.56 | |

| Candida auris | Variable |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.

Research Insights:

- Cell Line Studies : The compound demonstrated cytotoxic effects in human lung cancer cells (A549 model), with significant inhibition of cell proliferation observed at specific concentrations.

- Mechanism of Action : The anticancer activity is believed to be linked to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Table 2: Anticancer Activity Overview

Case Study 1: Antimicrobial Resistance

A study published in 2023 explored the potential of novel derivatives based on this compound against multidrug-resistant strains. The results indicated that these derivatives could serve as promising candidates for overcoming resistance in Gram-positive pathogens .

Case Study 2: Cancer Therapeutics

In a separate investigation focusing on lung cancer treatment, derivatives of the compound were tested for their efficacy in inhibiting tumor growth. Results showed a notable reduction in tumor size in treated groups compared to controls, suggesting further exploration into its use as an adjunct therapy .

Q & A

Q. What are the primary synthetic applications of 3,5-dichloro-2-methylbenzenesulfonyl chloride in organic chemistry?

This compound is widely used as a sulfonylating agent to prepare sulfonamide derivatives. For example, it reacts with amines to form (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane, a key intermediate in chiral ligand synthesis. The reaction requires anhydrous conditions due to its moisture sensitivity .

Q. How should researchers handle and store this compound to prevent hydrolysis?

The compound hydrolyzes in water and reacts with bases, necessitating storage under dry inert gas (e.g., argon) in airtight containers. Experimental protocols should emphasize glovebox use or Schlenk techniques to exclude humidity. Contamination with moisture leads to decomposition, forming benzenesulfonic acid derivatives .

Q. What spectroscopic methods are recommended for characterizing its derivatives?

Key techniques include:

- NMR : Monitor sulfonamide formation via disappearance of the sulfonyl chloride proton (δ 8.1–8.3 ppm in CDCl₃).

- FT-IR : Confirm sulfonamide bond formation (asymmetric SO₂ stretch at ~1350 cm⁻¹).

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry in chiral derivatives .

Advanced Research Questions

Q. How can conflicting kinetic data arise when using this compound in 5′-nucleotidase assays, and how are they resolved?

Discrepancies in chromogenic assay results (e.g., absorbance at 405 nm) may stem from interfering thiols or residual moisture. Methodological optimizations include:

- Pre-treating samples with chelating agents (e.g., EDTA) to eliminate metal ion interference.

- Validating hydrolysis rates via LC-MS to confirm enzyme-specific activity .

Q. What strategies improve yields in sulfonamide synthesis under moisture-sensitive conditions?

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitution reactions?

The 2-methyl and 3,5-dichloro substituents create steric hindrance and electron-withdrawing effects, directing electrophilic attack to the sulfonyl chloride group. Computational studies (DFT) reveal that the LUMO energy of the sulfonyl group decreases by ~1.2 eV compared to unsubstituted analogs, enhancing reactivity toward amines .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for derivatives synthesized from this compound?

Discrepancies (e.g., 78–80°C vs. 83–87°C in sulfonamide derivatives) often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Purity : Recrystallize products from toluene/hexane mixtures to remove byproducts like 3,5-dichlorobenzoic acid .

Methodological Tables

Table 1: Optimization of Sulfonamide Synthesis

Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Benzenesulfonic acid | Hydrolysis | Use inert atmosphere |

| Dichlorotoluene isomers | Friedel-Crafts side reactions | Lower reaction temperature |

| Source : . |

Key Safety and Handling Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.